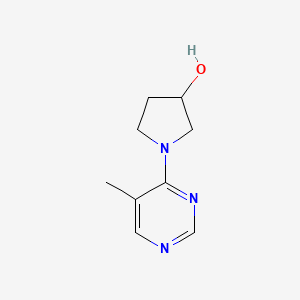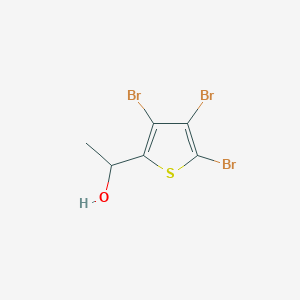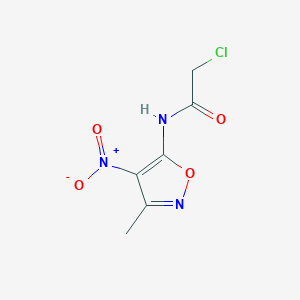
1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol . This compound is characterized by a pyrrolidine ring substituted with a 5-methylpyrimidin-4-yl group and a hydroxyl group at the 3-position. It is primarily used in research and development settings.
Méthodes De Préparation
The synthesis of 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol involves several steps, typically starting with the preparation of the pyrimidine ring followed by the introduction of the pyrrolidine moiety. Common synthetic routes include:
Step 1: Formation of the 5-methylpyrimidine ring through cyclization reactions involving appropriate precursors.
Step 2: Introduction of the pyrrolidine ring via nucleophilic substitution reactions.
Industrial production methods often involve optimization of these steps to ensure high yield and purity, with reaction conditions such as temperature, solvent, and catalysts being carefully controlled.
Analyse Des Réactions Chimiques
1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
- 1-(5-Bromo-4-methylpyrimidin-2-yl)pyrrolidin-3-ol
- 1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol
These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Propriétés
Numéro CAS |
1206970-14-0 |
|---|---|
Formule moléculaire |
C9H13N3O |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
1-(5-methylpyrimidin-4-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H13N3O/c1-7-4-10-6-11-9(7)12-3-2-8(13)5-12/h4,6,8,13H,2-3,5H2,1H3 |
Clé InChI |
XTOMRZRLYDDKEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CN=C1N2CCC(C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[Hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B12065744.png)

![4-[2-(3-Methoxyphenyl)ethyl]piperidine](/img/structure/B12065757.png)


![Ethyl 2-(7-amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetate](/img/structure/B12065767.png)


![3-[(2,3,4,6-O-Tetraacetyl-b-D-galactopyranosyl)thio]propionoic acid](/img/structure/B12065780.png)


